molecular formula C19H18N2O3S B5670020 N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1,3-benzothiazole-6-carboxamide

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1,3-benzothiazole-6-carboxamide

Cat. No. B5670020
M. Wt: 354.4 g/mol
InChI Key: MBMYISAUUQWDPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1,3-benzothiazole-6-carboxamide involves multiple steps, including etherification, oximation, and Beckmann rearrangement. A notable example includes the preparation of 5,6-Dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide by etherification and other reactions starting from rotenone and dimethyloxosulphonium methylide (Xiaodong Chen, Jiao Ye, & A. Hu, 2012).

Molecular Structure Analysis

The molecular structure of similar compounds is often elucidated using techniques such as X-ray single crystal diffraction analysis. For instance, the crystal structure analysis of 4-o-(4-methoxybenzoyl)-2-methyl-N-(2-pyridal)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide revealed the molecules are linked through pairs of intermolecular hydrogen bonds forming centrosymmetric dimeric structures (Santu Chakraborty et al., 2007).

Chemical Reactions and Properties

The reactions of compounds within this family, such as 7-(Methoxyimino)-4-methyl-2H-chromene-2,8(7H)-dione with phosphonium salts, highlight the complex reactivity patterns, including unexpected product formations instead of anticipated Wittig reaction products (C. Bezergiannidou‐Balouctsi et al., 1993).

Physical Properties Analysis

The physical properties, including the crystallographic characteristics, are crucial for understanding the behavior and potential applications of these compounds. For example, N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide N,N-dimethylformamide solvate's structure involves strong intermolecular hydrogen-bonding interactions, highlighting the importance of solvate formation in defining the physical properties (Peiliang Zhao & Zhong-Zhen Zhou, 2009).

Chemical Properties Analysis

The chemical properties, such as fluorescence and chemosensory capabilities, are investigated to explore applications in materials science and sensor technology. The synthesis and fluorescence efficiency of derivatives like 3-(1, 3-benzothiazol/benzoxazol-2-yl)-2H-chromen2-ones demonstrate potential for blue light emission, which could be valuable in optical applications (K. Mahadevan et al., 2014).

properties

IUPAC Name

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-23-15-4-2-13-6-12(10-24-17(13)8-15)9-20-19(22)14-3-5-16-18(7-14)25-11-21-16/h2-5,7-8,11-12H,6,9-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMYISAUUQWDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(CO2)CNC(=O)C3=CC4=C(C=C3)N=CS4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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